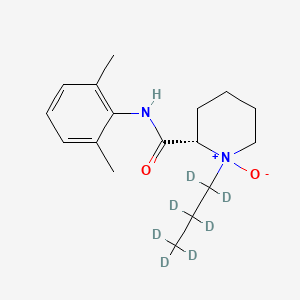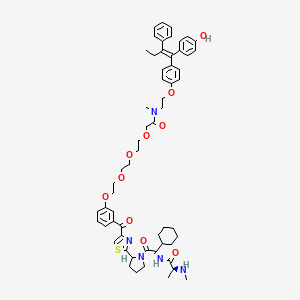
Sniper(ER)-87
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sniper(ER)-87 is a novel small molecule designed to induce the degradation of estrogen receptor alpha (ERα) via the ubiquitin-proteasome system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sniper(ER)-87 involves the chemical linkage of two distinct ligands: bestatin and 4-hydroxytamoxifen. Bestatin interacts with the ubiquitin ligase cIAP1, while 4-hydroxytamoxifen serves as the ligand for the estrogen receptor alpha. The synthetic route includes the following steps :
Synthesis of Bestatin Derivative: Bestatin is modified to include a functional group that can be linked to the estrogen receptor ligand.
Synthesis of 4-Hydroxytamoxifen Derivative: 4-Hydroxytamoxifen is similarly modified to include a functional group compatible with the bestatin derivative.
Coupling Reaction: The two modified ligands are chemically linked through a coupling reaction, forming the final this compound molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment, stringent quality control measures, and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sniper(ER)-87 primarily undergoes reactions related to its function as a protein degrader:
Ubiquitination: The compound facilitates the ubiquitination of estrogen receptor alpha by linking it to the ubiquitin ligase cIAP1.
Proteasomal Degradation: The ubiquitinated estrogen receptor alpha is then targeted for degradation by the proteasome
Common Reagents and Conditions
Bestatin: Used as a ligand for the ubiquitin ligase cIAP1.
4-Hydroxytamoxifen: Used as a ligand for the estrogen receptor alpha.
Coupling Agents: Such as carbodiimides, used to link the two ligands
Major Products Formed
The major product formed from the reactions involving this compound is the degraded estrogen receptor alpha, which is broken down into smaller peptides by the proteasome .
Aplicaciones Científicas De Investigación
Sniper(ER)-87 has several scientific research applications, including:
Cancer Research: Used to study the degradation of estrogen receptor alpha in breast cancer cells, providing insights into potential therapeutic strategies for estrogen receptor-positive breast cancer
Protein Knockdown Studies: Employed in research to selectively degrade specific proteins, allowing scientists to study the effects of protein depletion on cellular processes
Drug Development: Serves as a model for developing similar compounds targeting other proteins involved in various diseases
Mecanismo De Acción
Sniper(ER)-87 exerts its effects by inducing the degradation of estrogen receptor alpha through the ubiquitin-proteasome system. The compound links the estrogen receptor alpha to the ubiquitin ligase cIAP1, facilitating the ubiquitination of the receptor. The ubiquitinated receptor is then recognized and degraded by the proteasome, leading to a reduction in estrogen receptor alpha levels and subsequent inhibition of estrogen signaling .
Comparación Con Compuestos Similares
Similar Compounds
PROTACs (Proteolysis Targeting Chimeras): Similar to Sniper(ER)-87, PROTACs are bifunctional molecules that induce the degradation of target proteins via the ubiquitin-proteasome system
Molecular Glues: These small molecules facilitate the interaction between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein
Uniqueness of this compound
This compound is unique in its specific targeting of estrogen receptor alpha, making it particularly useful for research and therapeutic applications related to estrogen receptor-positive breast cancer. Its design as a hybrid molecule combining bestatin and 4-hydroxytamoxifen allows for precise targeting and efficient degradation of the estrogen receptor alpha .
Propiedades
Fórmula molecular |
C59H73N5O10S |
|---|---|
Peso molecular |
1044.3 g/mol |
Nombre IUPAC |
(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-[3-[2-[2-[2-[2-[2-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C59H73N5O10S/c1-5-50(42-14-8-6-9-15-42)54(43-21-25-47(65)26-22-43)44-23-27-48(28-24-44)73-31-30-63(4)53(66)39-72-35-34-70-32-33-71-36-37-74-49-19-12-18-46(38-49)56(67)51-40-75-58(61-51)52-20-13-29-64(52)59(69)55(45-16-10-7-11-17-45)62-57(68)41(2)60-3/h6,8-9,12,14-15,18-19,21-28,38,40-41,45,52,55,60,65H,5,7,10-11,13,16-17,20,29-37,39H2,1-4H3,(H,62,68)/b54-50+/t41-,52-,55-/m0/s1 |
Clave InChI |
ILLYWIKUEZHTSD-MEWFHHHASA-N |
SMILES isomérico |
CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC=CC(=C3)C(=O)C4=CSC(=N4)[C@@H]5CCCN5C(=O)[C@H](C6CCCCC6)NC(=O)[C@H](C)NC)/C7=CC=CC=C7 |
SMILES canónico |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC=CC(=C3)C(=O)C4=CSC(=N4)C5CCCN5C(=O)C(C6CCCCC6)NC(=O)C(C)NC)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




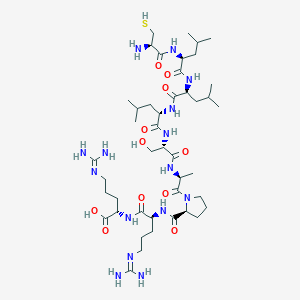
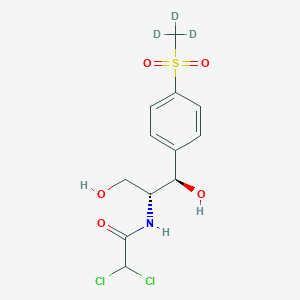
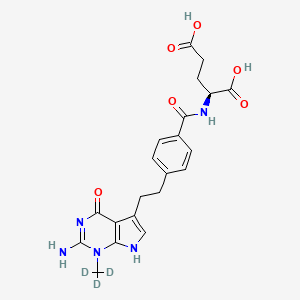

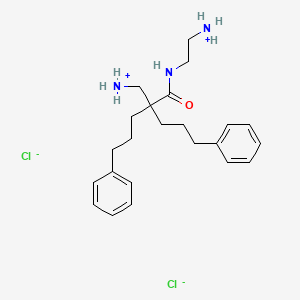
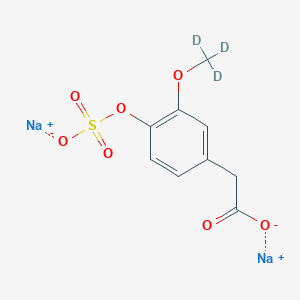
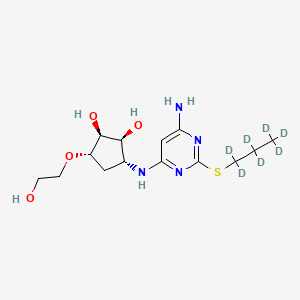
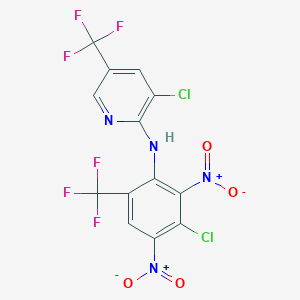
![(5Z,8Z,11Z,14Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide](/img/structure/B12423547.png)


